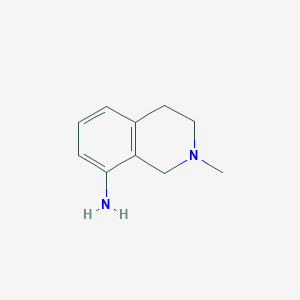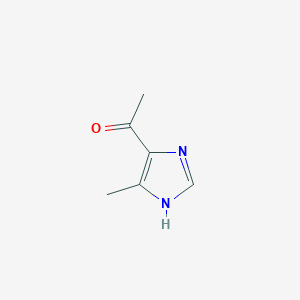
1-(4-methyl-1H-imidazol-5-yl)ethanone
Übersicht
Beschreibung
1-(4-methyl-1H-imidazol-5-yl)ethanone, also known as MIE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MIE is a ketone that contains an imidazole ring, which makes it a unique molecule with interesting properties.
Wirkmechanismus
The mechanism of action of 1-(4-methyl-1H-imidazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(4-methyl-1H-imidazol-5-yl)ethanone has been shown to inhibit acetylcholinesterase, which increases the levels of acetylcholine in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-methyl-1H-imidazol-5-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-methyl-1H-imidazol-5-yl)ethanone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methyl-1H-imidazol-5-yl)ethanone has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 1-(4-methyl-1H-imidazol-5-yl)ethanone has anti-inflammatory effects in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methyl-1H-imidazol-5-yl)ethanone has several advantages for lab experiments, including its high purity and stability. 1-(4-methyl-1H-imidazol-5-yl)ethanone is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-(4-methyl-1H-imidazol-5-yl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high doses. Researchers should take these limitations into consideration when designing experiments involving 1-(4-methyl-1H-imidazol-5-yl)ethanone.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-methyl-1H-imidazol-5-yl)ethanone. One area of interest is the development of 1-(4-methyl-1H-imidazol-5-yl)ethanone derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-(4-methyl-1H-imidazol-5-yl)ethanone, which could lead to the discovery of new drug targets. Additionally, 1-(4-methyl-1H-imidazol-5-yl)ethanone could be studied further in animal models of various diseases to determine its potential as a therapeutic agent. Overall, 1-(4-methyl-1H-imidazol-5-yl)ethanone is a promising compound with potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
1-(4-methyl-1H-imidazol-5-yl)ethanone has been studied extensively in the field of medicinal chemistry, where it has shown potential as a drug candidate for various diseases. 1-(4-methyl-1H-imidazol-5-yl)ethanone has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied as a potential treatment for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
1-(5-methyl-1H-imidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(5(2)9)8-3-7-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKNDBAKSCHISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500028 | |
| Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1H-imidazol-5-yl)ethanone | |
CAS RN |
23328-91-8 | |
| Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




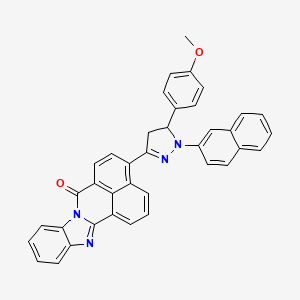
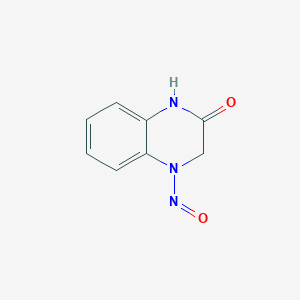

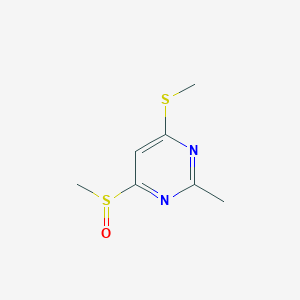


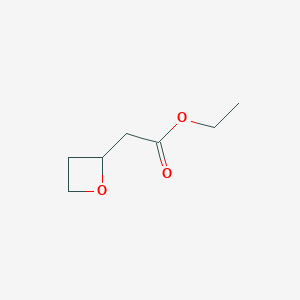
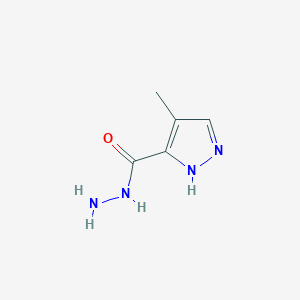
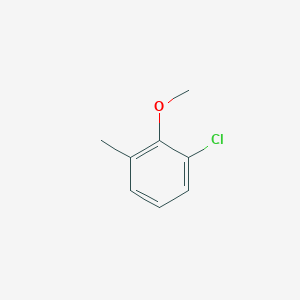


![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)
